molecular formula C19H20FN5O2 B2430614 5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-75-4

5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2430614
CAS No.: 1291833-75-4
M. Wt: 369.4
InChI Key: YOTXOXGXMGWTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H24FN5O2C_{19}H_{24}FN_5O_2, with a molecular weight of 373.4 g/mol. The structure features a triazole ring, which is essential for its biological activity. The presence of fluorine and propoxy groups may influence its interaction with biological targets.

Antineoplastic Activity

Recent studies have indicated that triazole derivatives exhibit significant antitumor activity. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies suggest that these compounds may act through the inhibition of specific signaling pathways involved in tumor growth.

Neuroprotective Effects

In vitro studies suggest that derivatives of triazoles can protect neuronal cells from oxidative stress and neurotoxicity. For example, compounds with a similar structure have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ), which is implicated in Alzheimer’s disease. These compounds also showed neuroprotective effects by reducing reactive oxygen species (ROS) production and inhibiting inflammatory pathways such as NF-κB signaling .

Enzyme Inhibition

Triazole derivatives are known for their enzyme inhibitory properties. The inhibition of acetylcholinesterase (AChE) has been reported for several related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50) for these compounds often range in the low micromolar concentrations, indicating potent activity .

Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a triazole derivative on SH-SY5Y neuronal cells exposed to Aβ-induced toxicity. The compound demonstrated an IC50 value of approximately 3 μM, indicating effective protection against neurotoxicity without significant cytotoxicity at higher concentrations (up to 50 μM). The mechanism was linked to decreased ROS production and inhibition of Aβ aggregation .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related triazole compounds against breast cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth with an IC50 value around 5 μM. Mechanistic analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis

Activity IC50 Value Mechanism Reference
Neuroprotection (SH-SY5Y)~3 μMInhibition of ROS production
Anticancer (Breast Cancer)~5 μMInduction of apoptosis
AChE InhibitionLow μMCompetitive inhibition

Properties

IUPAC Name

5-(2-fluoroanilino)-N-[(4-propoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-2-11-27-14-9-7-13(8-10-14)12-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,17-18,22-25H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFUISKNQDYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.